molecular formula C24H25N3O5 B2676708 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one CAS No. 838897-35-1

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2676708
CAS No.: 838897-35-1
M. Wt: 435.48
InChI Key: VKRBQYHXPAWTDA-UHFFFAOYSA-N
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Description

The compound has a molecular formula of C24H25N3O5 . It’s listed on ChemSpider with ID 577170 .


Physical And Chemical Properties Analysis

The average mass of the compound is 435.472 Da and the mono-isotopic mass is 435.179413 Da .

Scientific Research Applications

Synthesis and Structural Diversity

One study discusses the generation of a structurally diverse library through alkylation and ring closure reactions starting from a ketonic Mannich base derived from 2-acetylthiophene. This foundational work illustrates the versatility of dimethylamino-containing compounds in synthesizing a wide array of derivatives, including dithiocarbamates, thioethers, and various heterocyclic compounds (G. Roman, 2013).

Supramolecular Adducts and Interactions

Another research effort explores supramolecular adducts formed by classical hydrogen bonds and other noncovalent interactions, utilizing 4-dimethylaminopyridine. This study demonstrates the structural and supramolecular aspects of these adducts, underlining the role of dimethylamino groups in facilitating diverse molecular interactions (W. Fang et al., 2020).

Heterocyclic Transformations

Transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo-[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes highlight the chemical versatility and potential for creating complex heterocyclic systems from dimethylamino precursors (Patrik Kolar et al., 1996).

Conducting Polymers from Pyrrole Derivatives

A study on poly[bis(pyrrol-2-yl)arylenes] discusses conducting polymers synthesized from low oxidation potential monomers based on pyrrole via electropolymerization. This research underlines the significance of pyrrole derivatives in developing materials with electronic properties (G. Sotzing et al., 1996).

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-pyridin-4-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-26(2)12-5-13-27-20(15-8-10-25-11-9-15)19(22(29)24(27)30)21(28)18-14-16-6-4-7-17(31-3)23(16)32-18/h4,6-11,14,20,29H,5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRBQYHXPAWTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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